Cas no 634566-60-2 (7-chloro-1-(3-chlorophenyl)-2-(1,3-thiazol-2-yl)-1H,2H,3H,9H-chromeno2,3-cpyrrole-3,9-dione)

7-chloro-1-(3-chlorophenyl)-2-(1,3-thiazol-2-yl)-1H,2H,3H,9H-chromeno2,3-cpyrrole-3,9-dione structure
634566-60-2 structure
Product Name:7-chloro-1-(3-chlorophenyl)-2-(1,3-thiazol-2-yl)-1H,2H,3H,9H-chromeno2,3-cpyrrole-3,9-dione
CAS No:634566-60-2
MF:C20H10Cl2N2O3S
MW:429.2760014534
CID:5857098
PubChem ID:3698793
Update Time:2025-07-15

7-chloro-1-(3-chlorophenyl)-2-(1,3-thiazol-2-yl)-1H,2H,3H,9H-chromeno2,3-cpyrrole-3,9-dione Chemical and Physical Properties

Names and Identifiers

    • 7-chloro-1-(3-chlorophenyl)-2-(1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
    • [1]Benzopyrano[2,3-c]pyrrole-3,9-dione, 7-chloro-1-(3-chlorophenyl)-1,2-dihydro-2-(2-thiazolyl)-
    • VU0605714-1
    • 634566-60-2
    • F3226-2421
    • 7-chloro-1-(3-chlorophenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
    • AKOS016112569
    • AKOS002224066
    • Z336483222
    • 7-chloro-1-(3-chlorophenyl)-2-(1,3-thiazol-2-yl)-1H,2H,3H,9H-chromeno2,3-cpyrrole-3,9-dione
    • Inchi: 1S/C20H10Cl2N2O3S/c21-11-3-1-2-10(8-11)16-15-17(25)13-9-12(22)4-5-14(13)27-18(15)19(26)24(16)20-23-6-7-28-20/h1-9,16H
    • InChI Key: LLIKHGLCCWWLCN-UHFFFAOYSA-N
    • SMILES: N1(C2=NC=CS2)C(C2=CC=CC(Cl)=C2)C2C(=O)C3=CC(Cl)=CC=C3OC=2C1=O

Computed Properties

  • Exact Mass: 427.9789187g/mol
  • Monoisotopic Mass: 427.9789187g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 2
  • Complexity: 718
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.7
  • Topological Polar Surface Area: 87.7Ų

Experimental Properties

  • Density: 1.66±0.1 g/cm3(Predicted)
  • Boiling Point: 597.6±60.0 °C(Predicted)
  • pka: 2.74±0.10(Predicted)

7-chloro-1-(3-chlorophenyl)-2-(1,3-thiazol-2-yl)-1H,2H,3H,9H-chromeno2,3-cpyrrole-3,9-dione Pricemore >>

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7-chloro-1-(3-chlorophenyl)-2-(1,3-thiazol-2-yl)-1H,2H,3H,9H-chromeno2,3-cpyrrole-3,9-dione Related Literature

Additional information on 7-chloro-1-(3-chlorophenyl)-2-(1,3-thiazol-2-yl)-1H,2H,3H,9H-chromeno2,3-cpyrrole-3,9-dione

Professional Introduction to Compound with CAS No 634566-60-2 and Product Name: 7-chloro-1-(3-chlorophenyl)-2-(1,3-thiazol-2-yl)-1H,2H,3H,9H-chromeno[2,3-cpyrrole]-3,9-dione

The compound identified by the CAS number 634566-60-2 and the product name 7-chloro-1-(3-chlorophenyl)-2-(1,3-thiazol-2-yl)-1H,2H,3H,9H-chromeno[2,3-cpyrrole]-3,9-dione represents a significant advancement in the field of pharmaceutical chemistry. This heterocyclic compound belongs to a class of molecules that have garnered considerable attention due to their structural complexity and potential biological activities. The presence of multiple functional groups, including chloro substituents and a thiazole ring, makes this compound a promising candidate for further investigation in drug discovery and development.

Recent research in the domain of chromeno[2,3-cpyrrole] derivatives has highlighted their unique pharmacological properties. These compounds exhibit a broad spectrum of biological activities, making them attractive for therapeutic applications. The specific arrangement of atoms in 7-chloro-1-(3-chlorophenyl)-2-(1,3-thiazol-2-yl)-1H,2H,3H,9H-chromeno[2,3-cpyrrole]-3,9-dione suggests potential interactions with various biological targets. For instance, the chloro groups may enhance binding affinity to certain enzymes or receptors, while the thiazole moiety is known to be involved in numerous pharmacological mechanisms.

The synthesis of this compound involves intricate organic transformations that require precise control over reaction conditions. The incorporation of the 1H,2H,3H,9H-chromeno[2,3-cpyrrole] core into the molecular framework necessitates advanced synthetic methodologies. Researchers have been exploring novel synthetic routes to optimize yield and purity. These efforts are crucial for ensuring that subsequent biological evaluations are conducted using high-quality material. The complexity of the synthesis underscores the importance of meticulous planning and execution in pharmaceutical chemistry.

In terms of biological activity, preliminary studies on 7-chloro-1-(3-chlorophenyl)-2-(1,3-thiazol-2-yl)-1H,2H,3H,9H-chromeno[2,3-cpyrrole]-3,9-dione have revealed intriguing properties. The compound demonstrates potential as an inhibitor of certain kinases and other enzymes implicated in inflammatory pathways. This aligns with the growing interest in developing small-molecule inhibitors for therapeutic use. The dual functionality provided by the chromeno[2,3-cpyrrole] and thiazole moieties may contribute to its efficacy by simultaneously interacting with multiple targets.

Moreover,the structural features of this compound make it a valuable scaffold for structure-based drug design. Computational modeling studies have been employed to predict how 7-chloro-1-(3-chlorophenyl)-2-(1,3-thiazol-2-yl)-1H,2H,3H,9H-chromeno[2,3-cpyrrole]-3,9-dione might interact with biological macromolecules. These simulations provide insights into binding affinities and potential side effects. Such information is critical for optimizing the compound’s pharmacokinetic profile before moving into preclinical testing.

The role of functional groups like chloro substituents cannot be overstated in modulating biological activity. Chlorine atoms are known to enhance lipophilicity and metabolic stability while also influencing electronic properties through inductive effects. In 7-chloro-1-(3-chlorophenyl)-2-(1,3-thiazol-2-yl)-1H,2H,

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